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Compound of Interest

Compound Name: Timelotem

Cat. No.: B1205482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on

Timelotem. A comprehensive literature search has revealed a notable scarcity of detailed

experimental data and protocols specifically pertaining to this compound. Therefore, this guide

provides a foundational understanding based on its chemical structure and classification,

supplemented with generalized methodologies and illustrative pathways relevant to its

presumed pharmacological class.

Introduction
Timelotem is a chemical entity identified as a potential dopamine D2 receptor antagonist.[1] Its

structural features suggest a possible role in modulating dopaminergic neurotransmission, a

key pathway implicated in various neurological and psychiatric disorders, including

schizophrenia and bipolar disorder.[1] This guide provides a summary of its known chemical

and physical properties, and outlines the likely pharmacological characteristics and the

experimental approaches that would be necessary to fully elucidate its therapeutic potential.

Chemical Structure and Identifiers
Timelotem is a heterocyclic compound with the systematic IUPAC name 10-fluoro-3-methyl-7-

thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][2][3]benzodiazepine.[2] Its chemical

structure is presented below.
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Table 1: Chemical Identifiers for Timelotem

Identifier Value Reference

IUPAC Name

10-fluoro-3-methyl-7-thiophen-

2-yl-2,4,4a,5-tetrahydro-1H-

pyrazino[1,2-a]benzodiazepine

Chemical Formula C17H18FN3S

Molecular Weight 315.4 g/mol

CAS Number 96306-34-2

SMILES
CN1CCN2C(C1)CN=C(C3=C2

C=C(C=C3)F)C4=CC=CS4

InChI

InChI=1S/C17H18FN3S/c1-20-

6-7-21-13(11-20)10-19-17(16-

3-2-8-22-16)14-5-4-12(18)9-

15(14)21/h2-5,8-9,13H,6-7,10-

11H2,1H3

Physical and Chemical Properties
Detailed experimental data on the physical properties of Timelotem are not readily available in

the public domain. The following table summarizes the computed properties and highlights the

lack of experimental data for key parameters.

Table 2: Physical and Chemical Properties of Timelotem
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Property Value Method Reference

Molecular Weight 315.4 g/mol Computed

Melting Point Data not available - -

Boiling Point Data not available - -

Solubility Data not available - -

pKa Data not available - -

logP Data not available - -

General Experimental Protocols for Determining
Physical Properties

Melting Point: The melting point would be determined using a standard melting point

apparatus. A small, crystalline sample of purified Timelotem would be heated slowly, and the

temperature range over which the solid melts to a liquid would be recorded. This is a crucial

indicator of purity.

Solubility: The solubility of Timelotem would be assessed in a range of pharmaceutically

relevant solvents, including water, ethanol, and various buffers at different pH values. This

would typically involve adding a known excess of the compound to a specific volume of the

solvent, agitating the mixture until equilibrium is reached, and then quantifying the

concentration of the dissolved compound using techniques like UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).

pKa Determination: The acid dissociation constant (pKa) would be determined using

potentiometric titration or UV-Vis spectrophotometry. This property is critical for

understanding the ionization state of the molecule at physiological pH, which influences its

absorption, distribution, and receptor binding.

LogP Determination: The octanol-water partition coefficient (logP) would be measured to

assess the lipophilicity of Timelotem. The shake-flask method or reverse-phase HPLC are

common techniques for this determination. LogP is a key predictor of a drug's ability to cross

cell membranes.
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Pharmacological Properties and Mechanism of
Action
Timelotem is classified as a dopamine D2 receptor antagonist. This suggests that its primary

mechanism of action involves blocking the binding of the endogenous neurotransmitter

dopamine to the D2 receptor subtype. Dopamine D2 receptors are G-protein coupled receptors

that play a critical role in various physiological and pathological processes in the central

nervous system.

Dopamine D2 Receptor Signaling Pathway
The antagonism of the D2 receptor by Timelotem is expected to inhibit the downstream

signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl

cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP), and the modulation of

ion channel activity.
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Illustrative Dopamine D2 Receptor Signaling Pathway Antagonized by Timelotem.

Expected Pharmacological Effects
As a dopamine D2 receptor antagonist, Timelotem would be expected to exhibit antipsychotic

properties. By blocking D2 receptors in the mesolimbic pathway, it could potentially alleviate the

positive symptoms of schizophrenia, such as hallucinations and delusions. Its effects on D2

receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways,
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would need to be carefully evaluated to assess the risk of extrapyramidal side effects and

hyperprolactinemia, respectively.

Table 3: Predicted Pharmacological Profile of Timelotem

Target Action
Expected
Therapeutic Effect

Potential Side
Effects

Dopamine D2

Receptor
Antagonist Antipsychotic

Extrapyramidal

symptoms,

hyperprolactinemia

Experimental Protocols for Pharmacological
Characterization
To fully characterize the pharmacological profile of Timelotem, a series of in vitro and in vivo

experiments would be required.

In Vitro Assays
Receptor Binding Assays: Radioligand binding assays would be performed to determine the

binding affinity (Ki) of Timelotem for the dopamine D2 receptor, as well as a panel of other

neurotransmitter receptors to assess its selectivity. These assays typically involve incubating

cell membranes expressing the receptor of interest with a radiolabeled ligand and varying

concentrations of Timelotem.

Functional Assays: Functional assays, such as cAMP accumulation assays or reporter gene

assays in cells expressing the D2 receptor, would be used to determine the functional activity

of Timelotem (i.e., whether it is a neutral antagonist or an inverse agonist) and to quantify its

potency (IC50).

Electrophysiology: Patch-clamp electrophysiology on neurons or cells expressing D2

receptors would provide detailed information on how Timelotem modulates ion channel

activity downstream of receptor activation.

In Vivo Studies
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Animal Models of Schizophrenia: The antipsychotic potential of Timelotem would be

evaluated in established animal models of schizophrenia. These models often involve

inducing hyperdopaminergic states in rodents using psychostimulants like amphetamine or

using neurodevelopmental models. Behavioral endpoints such as locomotor activity,

prepulse inhibition of the startle reflex, and social interaction would be measured.

Assessment of Side Effects: Specific animal models would be used to assess the propensity

of Timelotem to cause extrapyramidal side effects (e.g., catalepsy tests in rodents) and to

measure its impact on serum prolactin levels.

Pharmacokinetic Studies: In vivo pharmacokinetic studies in animals would be essential to

determine the absorption, distribution, metabolism, and excretion (ADME) profile of

Timelotem.
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Generalized Experimental Workflow for a Novel Dopamine Receptor Antagonist.
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Conclusion
Timelotem represents a potential therapeutic agent targeting the dopaminergic system. While

its basic chemical identity is established, a significant gap exists in the public domain regarding

its detailed physicochemical and pharmacological properties. The successful development of

Timelotem as a therapeutic agent will necessitate a thorough experimental evaluation as

outlined in this guide to establish its efficacy, safety, and pharmacokinetic profile. The

illustrative pathways and workflows provided herein serve as a roadmap for the systematic

investigation of this and similar compounds in the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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